2-[2-(3-Diethylamino-1-oxo-1H-benzo[f]chromen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester
Description
This compound is a benzo[f]chromen-based derivative featuring a diethylamino group at position 3, a vinyl linkage, and a 6-methoxy-benzoic acid methyl ester moiety. Its structure combines a rigid heterocyclic core (benzo[f]chromen) with electron-donating (diethylamino) and electron-withdrawing (ester) substituents, which may confer unique photophysical and chemical properties.
Properties
IUPAC Name |
methyl 2-[(E)-2-[3-(diethylamino)-1-oxobenzo[f]chromen-2-yl]ethenyl]-6-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO5/c1-5-29(6-2)27-21(16-14-19-11-9-13-22(32-3)24(19)28(31)33-4)26(30)25-20-12-8-7-10-18(20)15-17-23(25)34-27/h7-17H,5-6H2,1-4H3/b16-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTUPLMRUAQYCL-JQIJEIRASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=O)C2=C(O1)C=CC3=CC=CC=C32)C=CC4=C(C(=CC=C4)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=C(C(=O)C2=C(O1)C=CC3=CC=CC=C32)/C=C/C4=C(C(=CC=C4)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801117452 | |
| Record name | Methyl 2-[(1E)-2-[3-(diethylamino)-1-oxo-1H-naphtho[2,1-b]pyran-2-yl]ethenyl]-6-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801117452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365542-82-1 | |
| Record name | Methyl 2-[(1E)-2-[3-(diethylamino)-1-oxo-1H-naphtho[2,1-b]pyran-2-yl]ethenyl]-6-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365542-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(1E)-2-[3-(diethylamino)-1-oxo-1H-naphtho[2,1-b]pyran-2-yl]ethenyl]-6-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801117452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-[2-(3-Diethylamino-1-oxo-1H-benzo[f]chromen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester , with the CAS number 365542-83-2 , is a synthetic derivative characterized by its complex structure, which includes a benzoic acid moiety and a diethylamino group. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology.
- Molecular Formula : C28H29NO5
- Molecular Weight : 459.53 g/mol
- IUPAC Name : Methyl 2-{2-[3-(diethylamino)-1-oxo-1H-benzo[f]chromen-2-yl]ethenyl}-6-methoxybenzoate
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, including:
- Anticancer Activity : Research indicates that derivatives of benzoic acid, including this compound, may exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Proteasome and Autophagy Modulation : Similar compounds have been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are critical for maintaining cellular homeostasis and protein degradation. This modulation is particularly relevant in aging and cancer contexts .
- Cytotoxicity Studies : In vitro studies have demonstrated that this compound does not exhibit cytotoxic effects on normal human fibroblasts at certain concentrations, suggesting a favorable safety profile for therapeutic applications .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study published in Pharmaceutical Biology evaluated the anticancer properties of various benzoic acid derivatives, including the compound of interest. The results indicated that at concentrations ranging from 5 to 20 µM, the compound significantly reduced cell viability in Hep-G2 (liver cancer) and A2058 (melanoma) cell lines while sparing normal fibroblasts . The mechanism was attributed to the activation of apoptotic pathways.
Case Study 2: Proteostasis Network Modulation
In a separate investigation focusing on proteostasis, the compound was assessed for its ability to enhance proteasomal activity. The findings revealed that it could activate both chymotrypsin-like and caspase-like activities in human foreskin fibroblasts, thereby promoting protein degradation pathways essential for cellular health .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Structural Analogues
Key Differences and Implications
- Thiazole and thiazine derivatives lack aromatic fusion, reducing π-conjugation but introducing sulfur-based reactivity.
- Substituent Effects: The diethylamino group in the target compound and its 2H-chromen analogue introduces strong electron-donating effects, which may stabilize excited states in photochemical applications. Methoxy groups (common in ) improve solubility in polar solvents but may reduce membrane permeability.
- Synthetic Accessibility: The target compound’s synthesis likely involves Heck coupling or Knoevenagel condensation for the vinyl linkage, similar to methods for thiazole derivatives . Thiazine derivatives require multistep heterocyclic ring formation, leading to lower yields (~70–90% in comparable syntheses ).
Physicochemical and Spectral Properties
- Solubility: The diethylamino group in the target compound enhances solubility in organic solvents (e.g., DMSO, chloroform) compared to non-aminated analogues .
- Spectroscopy: IR: Ester C=O stretch at ~1700 cm⁻¹; chromen C=O at ~1650 cm⁻¹ . NMR: Diethylamino protons appear as a quartet (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂) . MS: Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ ~495 for the target compound) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
